![molecular formula C5H10N2 B180030 2,6-Diazaspiro[3.3]heptane CAS No. 174-77-6](/img/structure/B180030.png)
2,6-Diazaspiro[3.3]heptane
Overview
Description
2,6-Diazaspiro[3.3]heptane is a bicyclic spiro compound featuring two nitrogen atoms within a seven-membered ring system. Its rigid, three-dimensional geometry and dual nitrogen centers make it a valuable scaffold in medicinal chemistry, particularly as a bioisostere for piperazine and other saturated heterocycles. Synthetic routes to this compound and its derivatives, such as reductive amination or asymmetric synthesis using Davis-Ellman imines, enable high yields (up to 95%) and excellent stereocontrol (diastereomeric ratios up to 98:2) . Key derivatives include tert-butyl sulfinyl-protected variants (e.g., compound 4n, 4o, 4f) with demonstrated optical activity ([α]${D}^{20}$ ranging from -32.00 to +20.40) and crystallinity (melting points: 77–121°C) . These properties are critical for applications in drug discovery, such as PARP-1 inhibition (e.g., Compound 14, IC${50}$ = 3.9 nM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.3]heptane typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis . The process begins with the formation of the highly strained azabicyclo[1.1.0]butane, which undergoes electrophile-induced spirocyclization to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound has been demonstrated through arene amination reactions. These reactions yield a variety of N-Boc-N’-aryl-2,6-Diazaspiro[3.3]heptanes, showcasing the compound’s utility as a structural surrogate of piperazine .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound participates in substitution reactions, particularly arene amination reactions, to form N-Boc-N’-aryl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Aryl bromides and palladium catalysts are commonly used in arene amination reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: C3-aminoalkylazetidinol motifs.
Substitution: N-Boc-N’-aryl-2,6-Diazaspiro[3.3]heptanes.
Scientific Research Applications
Medicinal Chemistry
- Drug Design : 2,6-Diazaspiro[3.3]heptane is explored as a scaffold for creating new pharmaceuticals. Its ability to mimic piperazine allows it to occupy chemical space that is otherwise inaccessible, leading to the development of compounds with improved biological activity .
- Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, a derivative was synthesized as an analogue of adenallene, demonstrating inhibition of human cytomegalovirus replication and certain tumor cultures .
Biological Studies
- Interaction with Biological Targets : The compound's spiro structure enables it to interact with various biological targets, facilitating the study of biological pathways and mechanisms . This interaction is crucial in understanding how modifications to the compound can influence its efficacy and specificity.
Industrial Applications
- Fine Chemicals Production : Due to its stability and reactivity, this compound is suitable for various industrial applications, including the production of fine chemicals and intermediates .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound’s rigid spirocyclic structure allows it to act as a bioisostere for piperazine, thereby modulating the activity of enzymes and receptors that typically interact with piperazine-containing compounds . This interaction can enhance target selectivity and reduce off-target effects, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Piperazine and Its Derivatives
Piperazine, a six-membered diazacyclohexane, is a common scaffold in pharmaceuticals. Replacing piperazine with 2,6-diazaspiro[3.3]heptane introduces distinct structural and physicochemical changes:
- Lipophilicity : this compound reduces logD$_{7.4}$ by 0.3 units compared to piperazine, enhancing solubility (e.g., 148 µM vs. 2–13 µM for homopiperazine analogs) .
- Biological Activity : In GPR119 agonists, the spiro compound (21b ) caused an >800-fold loss in potency compared to piperazine (21a ), attributed to altered carbamate geometry and SAR sensitivity . Conversely, in PARP-1 inhibitors, the spiro core improved potency (e.g., Compound 14 vs. AZD2461) .
- Synthetic Utility : The spiro system serves as a structural surrogate in Pd-catalyzed aryl aminations, enabling efficient synthesis of N-Boc-N'-aryl derivatives .
Table 1: Piperazine vs. This compound
Morpholine and Piperidine
Morpholine (oxygen-containing) and piperidine (single nitrogen) lack the dual nitrogen functionality of this compound. The spiro system’s rigidity improves metabolic stability (e.g., hERG and HLM/RH stability) over morpholine in some contexts, though permeability may vary .
Spirocyclic Analogs with Heteroatom Variations
- 2-Thia-6-selenaspiro[3.3]heptane : Replacing nitrogen with sulfur and selenium creates "rigid-rod" ligands for transition-metal coordination, expanding applications in catalysis and materials science .
- 2,6-Dithiaspiro[3.3]heptane : Exhibits distinct X-ray-confirmed geometry but lacks the hydrogen-bonding capacity of diazaspiro derivatives .
Table 2: Spirocyclic Heteroatom Variants
Homopiperazine and Hexahydropyrrolo[3,4-c]pyrrole
Homopiperazine (7-membered ring) and hexahydropyrrolo[3,4-c]pyrrole (bridged bicyclic) share conformational flexibility but lack spiro rigidity. In σ2 receptor ligands, this compound (LACT32 ) outperformed homopiperazine (LACT31 ) in docking scores due to optimized H-bond interactions with Asp29 and Tyr147 .
Biological Activity
2,6-Diazaspiro[3.3]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a structural surrogate for piperazine, a common motif in many pharmaceuticals, and is being explored for its applications in various therapeutic areas, particularly in cancer treatment and as inhibitors of specific enzymes.
Structural Characteristics
The molecular formula of this compound is . The compound features a spirocyclic structure with two nitrogen atoms incorporated into the ring system, which contributes to its rigidity and potential for diverse interactions with biological targets.
Cancer Research
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential inhibitors of cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation and are often overexpressed in various cancers. By modulating CDK activity, these compounds may influence cell proliferation and survival pathways, making them candidates for anticancer therapies .
Antiviral Properties
In addition to their anticancer potential, some derivatives of this compound have shown antiviral activity. For instance, an analogue of adenallene that incorporates this spiro compound demonstrated inhibition of human cytomegalovirus replication and murine leukemia cell growth . This suggests that the compound may have broader applications in antiviral drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of conformational rigidity and basicity in enhancing the binding affinity of these compounds to their targets. For example, modifications that increase the rigidity of the azaspiro structure relative to piperazine have been associated with lower entropic penalties during binding, which can improve potency against specific biological targets .
Synthesis and Derivatives
The synthesis of this compound derivatives typically involves multi-step processes including cycloadditions and reductive amination techniques. Various functional groups can be introduced to tailor the biological activity of these compounds. For example, research has focused on synthesizing derivatives with different substituents to explore their effects on potency and selectivity against specific enzymes .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-diazaspiro[3.3]heptane and its derivatives?
- Methodological Answer : The core structure is synthesized via reductive amination of aldehydes with primary amines or anilines, followed by cyclization. For example, Carreira's method involves a scalable spirocyclic intermediate synthesis using Pd-catalyzed aryl amination, yielding N-Boc-protected derivatives . Another approach uses LiAlH4 reduction of tert-butylsulfinyl imines, achieving enantioselective synthesis with chiral auxiliaries (e.g., tert-butylsulfinyl groups) . Key steps include optimizing reaction conditions (e.g., THF solvent, 60% NaH) to control stereochemistry and yield (up to 95%) .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on 1H/13C NMR (400 MHz, CDCl3) with parameters such as SWH = 8012.820 Hz, DW = 62.4 µs, and TE = 292.4 K to resolve spirocyclic proton environments (e.g., δ 4.31–3.18 ppm for axial/equatorial protons) . HRMS (EI) validates molecular weights (e.g., [M+H]+: 431.1569 for a chloro-fluorophenyl derivative) . Melting points (e.g., 102–104°C) and optical rotation ([α]20D = ±20.40) confirm purity and stereochemistry .
Q. What are the primary pharmacological applications of this compound derivatives?
- Methodological Answer : These derivatives serve as bioisosteres for piperazine, enhancing 3D character in drug candidates. For example, replacing piperazine with the spirocyclic core in PARP-1 inhibitors (e.g., Compound 14, IC50 = 3.9 nM) improves enzymatic inhibition and solubility . They are also explored in fatty acid amide hydrolase (FAAH) inhibitors, though substitutions (e.g., this compound in compound 57) may reduce potency while retaining selectivity .
Advanced Research Questions
Q. How can stereochemical conflicts in asymmetric synthesis of 2,6-diazaspiro[3.3]heptanes be resolved?
- Methodological Answer : Conflicting stereochemical outcomes (e.g., diastereomeric ratios < 90%) arise during LiAlH4 reduction of tert-butylsulfinyl imines. Resolution involves chiral HPLC or recrystallization with enantiopure auxiliaries (e.g., (R)-tert-butylsulfinyl groups). For example, tert-butyl (S)-6-((R)-tert-butylsulfinyl)-5-(phenanthren-9-yl) derivatives achieve [α]20D = -32.00 via iterative optimization of reaction time and temperature .
Q. What strategies mitigate low yields in Pd-catalyzed aryl amination of 2,6-diazaspiro[3.3]heptanes?
- Methodological Answer : Low yields (<50%) in Pd-mediated couplings (e.g., Buchwald-Hartwig) are addressed by:
- Using Xantphos or DavePhos ligands to stabilize Pd intermediates.
- Optimizing solvent polarity (e.g., toluene/DMF mixtures) to enhance spirocyclic amine reactivity.
- Introducing electron-withdrawing groups (e.g., Boc-protection) to activate the nitrogen nucleophile .
Q. How does the this compound core influence PARP-1 inhibition compared to traditional scaffolds?
- Methodological Answer : The spirocyclic core in PARP-1 inhibitors (e.g., AZD2461 analogs) increases binding affinity by enforcing a rigid conformation, as shown in molecular docking studies. Compound 14 (IC50 = 3.9 nM) outperforms olaparib derivatives due to improved hydrophobic interactions with the NAD+ binding pocket . Comparative SAR studies reveal that substituents at the 5-position (e.g., naphthalen-1-yl) enhance potency by 10-fold versus flat aromatic systems .
Q. What analytical challenges arise in quantifying this compound derivatives in biological matrices?
- Methodological Answer : LC-MS/MS quantification is complicated by:
- Matrix effects : Use deuterated internal standards (e.g., d6-2,6-diazaspiro[3.3]heptane) to correct ion suppression.
- Low sensitivity : Derivatization with pentafluorophenyl isothiocyanate enhances ionization efficiency.
- Metabolic instability : Stabilize samples with FAAH inhibitors (e.g., URB597) to prevent enzymatic degradation in plasma .
Properties
IUPAC Name |
2,6-diazaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAJFSYJMHNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617011 | |
Record name | 2,6-Diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174-77-6 | |
Record name | 2,6-Diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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